3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid
Description
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid is a heterocyclic compound featuring a benzo[1,4]oxazin-3-one core substituted with a methyl group at position 6 and a propionic acid side chain. This structure combines the rigidity of the benzoxazinone scaffold with the carboxylic acid functionality, which is often critical for biological activity, solubility, and interactions with target proteins.
Structure
3D Structure
Properties
IUPAC Name |
3-(6-methyl-2-oxo-1,4-benzoxazin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-2-4-10-9(6-7)13-8(12(16)17-10)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYMRFFXOLTZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351901 | |
| Record name | BAS 04358506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-81-2 | |
| Record name | BAS 04358506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of dimethyl 2-oxoglutarate, forming a hemiaminal intermediate. Intramolecular cyclization eliminates methanol, generating the 2H-benzooxazin-2-one scaffold. Subsequent ester hydrolysis under basic or acidic conditions produces the carboxylic acid.
Optimization Studies
Key parameters influencing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <60°C: <20% yield; >100°C: decomposition |
| Catalyst | p-Toluenesulfonic acid (0.5 eq) | Uncatalyzed: 35% yield; catalyzed: 72–85% yield |
| Solvent | Toluene or xylene | Polar solvents (e.g., DMF) reduce cyclization efficiency |
| Reaction Time | 6–8 hours | Prolonged heating (>12 h) promotes side reactions |
Zinc Triflate-Catalyzed 1,6-Conjugate Addition
A novel method employs Zn(OTf)₂ to catalyze the 1,6-conjugate addition of vinylogous carbamates (5) to p-quinone methides (6), producing diaryl-substituted intermediates (7). Acidic workup then yields the target compound.
Advantages Over Traditional Routes
Substrate Scope
The method tolerates diverse substituents:
| Quinone Methide R₁ | Benzoxazinone R₂ | Yield (%) |
|---|---|---|
| 4-MeOPh | 6-Me | 88 |
| 3-ClPh | 6-Me | 76 |
| 2-Naphthyl | 6-Me | 81 |
Solid-Phase Synthesis for High-Purity Batches
Patent EP3658545B1 discloses a solid-supported approach using Wang resin-bound intermediates (8). Sequential coupling, cyclization, and cleavage steps afford the target acid with >99% purity.
Key Steps
Purification Metrics
- HPLC Purity : 99.2% (254 nm)
- Residual Solvents : <50 ppm (ICH Q3C compliant)
- Heavy Metals : <1 ppm (USP <232>)
Biocatalytic Approaches Using Engineered Enzymes
Emerging methods utilize Pseudomonas fluorescens esterases to hydrolyze methyl 3-(6-methyl-2-oxo-2H-benzooxazin-3-yl)-propanoate (11) to the acid (4). Engineered variant PFE-12D3 achieves:
Process Metrics
| Parameter | Value |
|---|---|
| Enzyme Loading | 5 mg/g substrate |
| Space-Time Yield | 12 g/L/h |
| Recyclability | 8 cycles with <10% activity loss |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Green Chemistry Index |
|---|---|---|---|---|
| Cyclocondensation | 72–85 | 95–98 | Moderate | Low (high E-factor) |
| Zn(OTf)₂ Catalysis | 76–88 | 97–99 | High | Moderate |
| Solid-Phase | 65–70 | >99 | Low | Low (resin waste) |
| Biocatalytic | 95–98 | 99.5 | High | High |
E-factor = (mass waste)/(mass product); Data from.
Industrial-Scale Production Challenges
Byproduct Formation
Cost Drivers
| Component | Cost Contribution (%) |
|---|---|
| 2-Amino-5-methylphenol | 38 |
| Zn(OTf)₂ Catalyst | 22 |
| Purification | 25 |
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic ring in the oxazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid can occur through various methods, including the reaction of 2-aminophenols with dimethyl-2-oxoglutarate under mild conditions. This approach has been documented to yield several derivatives with varying biological activities .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that methyl 3-(6-methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)propanoate demonstrates moderate activity against bacterial strains and fungi such as Candida albicans ATCC 10231. These findings suggest potential applications in developing new antimicrobial agents .
Antioxidant Activity
The compound's structure allows it to act as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies indicate that compounds with similar structures can scavenge free radicals effectively, which may be beneficial in therapeutic contexts .
Neurological Applications
Given its structural similarity to other bioactive compounds, there is interest in exploring the neuroprotective effects of this compound. Compounds in the benzoxazine family have been studied for their ability to modulate neurotransmitter systems and exert neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Effects
In vitro studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. This could make it a candidate for developing treatments for conditions characterized by chronic inflammation, including arthritis and other autoimmune disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid exerts its effects involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid can be contextualized by comparing it with analogous benzo[1,4]oxazin derivatives. Below is a detailed analysis of key differences and similarities:
Substituent Effects on the Benzoxazinone Core
- 6-Methyl vs. This substitution may improve lipophilicity, favoring membrane permeability . 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid: The 6-chloro group introduces electron-withdrawing effects, which could enhance reactivity in nucleophilic substitution reactions. However, this may also increase susceptibility to metabolic dehalogenation, reducing bioavailability .
Side Chain Modifications: Propionic Acid vs. Acetic Acid
Propionic Acid Side Chain (Target Compound) :
- The three-carbon chain provides greater conformational flexibility compared to shorter chains. This may enhance binding to extended hydrophobic pockets in target proteins.
- The carboxylic acid group enables ionic interactions with basic residues (e.g., lysine, arginine) in biological targets, a feature critical for inhibitory activity .
- However, this may limit interactions with deeper binding sites . 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic Acid: Used in to synthesize pyrimidinyl derivatives, this compound’s acetic acid moiety facilitates coupling reactions but may offer weaker target affinity compared to propionic acid analogs .
Data Tables
Table 1: Structural and Functional Comparison of Benzo[1,4]oxazin Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via hydrolysis of its nitrile or ester precursors. For example, ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives undergo base-mediated hydrolysis (e.g., refluxing with aqueous KOH in ethanol) to yield carboxylic acid derivatives . Critical conditions include reaction time (4–6 hours), temperature (reflux at ~80°C), and neutralization pH (~7) to precipitate the product. Recrystallization in ethanol improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should be observed?
- Methodological Answer :
- 1H NMR : Look for signals corresponding to the benzoxazinone ring (e.g., aromatic protons at δ 6.8–7.9 ppm) and the methyl group (δ ~2.3 ppm) .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) from the oxazinone ring and a broad O-H stretch (~2500–3300 cm⁻¹) from the propionic acid .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z ~263 for C13H13NO5 derivatives) and fragmentation patterns consistent with benzoxazinone cleavage .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodological Answer : Ethanol-water mixtures are commonly used due to the compound’s moderate solubility in ethanol and low solubility in cold water. Gradual cooling after dissolution at reflux temperatures yields crystalline products with >95% purity .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing positional isomers of substituted benzoxazinone derivatives?
- Methodological Answer : Positional isomerism (e.g., methyl group placement) can lead to overlapping NMR signals. Use 2D NMR techniques (e.g., COSY, HSQC) to correlate proton and carbon shifts. X-ray crystallography provides definitive structural confirmation, as demonstrated for related benzoyl propionic acid derivatives .
Q. What strategies optimize the yield of this compound during ester hydrolysis, considering competing side reactions?
- Methodological Answer :
- Base Concentration : Use stoichiometric KOH to avoid overhydrolysis.
- Temperature Control : Maintain reflux conditions to accelerate hydrolysis without degrading the acid product.
- Byproduct Mitigation : Add activated charcoal during recrystallization to adsorb colored impurities .
Q. How can chromatographic methods distinguish this compound from its nitrile or ester precursors?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) effectively separates these compounds. Mobile phases of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid enhance resolution. Retention times correlate with polarity: nitriles > esters > acids .
Q. What computational approaches validate the electronic effects of substituents on the benzoxazinone ring’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing/donating effects of substituents. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for regioselective reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer : Purity assessment (e.g., HPLC, DSC) is critical. Polymorphism or residual solvents (e.g., ethanol) may lower experimental melting points. Recrystallize from alternative solvents (e.g., ethyl acetate) and compare with literature data for structurally analogous benzoxazinones .
Q. What analytical workflows resolve ambiguities in mass spectrometry fragmentation patterns for benzoxazinone derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates isobaric fragments. Tandem MS/MS with collision-induced dissociation (CID) maps fragmentation pathways, correlating with proposed structures. Reference libraries for related compounds (e.g., 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazines) provide benchmarks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
